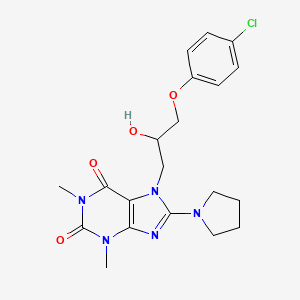

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O4/c1-23-17-16(18(28)24(2)20(23)29)26(19(22-17)25-9-3-4-10-25)11-14(27)12-30-15-7-5-13(21)6-8-15/h5-8,14,27H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPFBJXHVNAPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative notable for its potential biological activities, particularly in modulating signaling pathways relevant to cancer and other diseases. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A purine base

- A chlorophenoxy group

- A hydroxyl group on the propyl chain

- A pyrrolidine moiety

The molecular formula is , with a molecular weight of approximately 447.9 g/mol. This structure allows for various interactions with biological targets, particularly through the modulation of the Wnt signaling pathway.

Preliminary studies have indicated that this compound may significantly influence the Wnt signaling pathway , which is crucial for regulating cell proliferation and differentiation. Aberrant Wnt signaling is often associated with tumorigenesis; thus, compounds that can modulate this pathway are of great interest in cancer research.

Interaction Studies

Research has shown that 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione interacts with various proteins involved in the Wnt pathway. These interactions can lead to downstream effects on gene expression and cellular behavior. For instance:

- It may inhibit β-catenin activity, a key player in the Wnt pathway.

- It could potentially reduce the expression of genes associated with cell growth and survival in cancer cells.

Biological Activity

The biological activities of this compound have been explored in several studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example:

- Case Study 1 : In a study involving colorectal cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Case Study 2 : Another study showed that it could induce apoptosis in breast cancer cells through the modulation of Wnt target genes.

Structure-Activity Relationship (SAR)

The presence of specific functional groups appears to enhance the biological activity of this compound compared to simpler purine derivatives. The chlorophenoxy group is believed to play a critical role in enhancing binding affinity to target proteins involved in the Wnt pathway.

| Compound | Structure | Notable Features |

|---|---|---|

| Theophylline | Purine derivative | Known for bronchodilator effects |

| Caffeine | Methylxanthine | Stimulant properties |

| 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | Synthetic purine | Potential anticancer properties |

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

- Inhibition of Wnt Pathway : Experimental data suggest that this compound can inhibit β-catenin-mediated transcriptional activity.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines.

- Apoptotic Induction : The compound has been linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step functionalization of a xanthine core. A common approach is nucleophilic substitution at the 8-position of 1,3-dimethylxanthine derivatives, followed by alkylation or aryloxypropyl group introduction. Key steps include:

- Bromination at the 8-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.

- Substitution with pyrrolidine under reflux in acetonitrile (yield: ~65-75%) .

- Introduction of the 3-(4-chlorophenoxy)-2-hydroxypropyl group via Mitsunobu reaction or epoxide ring-opening, requiring careful control of stoichiometry and temperature (40-60°C) . Optimization tools like Design of Experiments (DoE) can minimize trial-and-error by statistically analyzing variables (e.g., solvent polarity, catalyst loading) to maximize yield and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural validation?

- NMR : - and -NMR confirm substituent positions (e.g., pyrrolidine N–CH protons at δ 2.8–3.2 ppm; aromatic protons from 4-chlorophenoxy at δ 6.8–7.3 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 476.1542) ensures molecular formula accuracy.

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (10–90% over 20 min) assess purity (>95%) and detect byproducts .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify labile groups (e.g., hydrolysis of the pyrrolidine moiety) .

- pH Stability : Test solubility and degradation in buffers (pH 1–12) to simulate biological assay conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological targets and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (A/A) or phosphodiesterases (PDE4/5). Focus on the 4-chlorophenoxy group’s hydrophobic interactions and pyrrolidine’s H-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify critical residues (e.g., His278 in PDE5) .

Q. How can contradictory activity data across assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular cAMP ELISA for functional activity).

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies between in vitro and in vivo results .

Q. What strategies improve selectivity against off-target kinases or GPCRs?

- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) and test against kinase panels (e.g., Eurofins DiscoverX).

- Covalent Docking : Design electrophilic probes (e.g., acrylamide-tagged derivatives) to map reactive cysteine residues in off-target proteins .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this scaffold?

- Fragment-Based Design : Use X-ray crystallography (e.g., PDB 4U5T) to identify critical hydrogen bonds (e.g., purine N7 with Thr275 in AR).

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl vs. ethyl groups) to prioritize synthetic targets .

Methodological Resources

- Experimental Design : Apply fractional factorial designs (e.g., Taguchi methods) to optimize reaction parameters .

- Data Analysis : Use PCA (Principal Component Analysis) to resolve spectral overlaps in degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.